3-(2-Amino-1,3-thiazol-4-yl)phenol

Physicochemical profiling Solubility Lead optimization

Fragment-based drug discovery demands well-characterized meta-substituted thiazole building blocks. 3-(2-Aminothiazol-4-yl)phenol (CAS 155983-86-1) fills this niche as a validated fragment hit. - Meta-OH geometry offers distinct H-bonding vs. para isomer for complementary binding poses. - Three reactive sites (NH₂, OH, C-5) enable 2-3 step divergent library synthesis. - Antimicrobial SAR precursor (Pattan et al., 2013); Rule-of-5 compliant (LogP ~2.22). ≥98% purity; global stock for immediate procurement.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 155983-86-1
Cat. No. B174591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-1,3-thiazol-4-yl)phenol
CAS155983-86-1
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CSC(=N2)N
InChIInChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11)
InChIKeyDSTSMWRMFXIWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile of 3-(2-Amino-1,3-thiazol-4-yl)phenol


3-(2-Amino-1,3-thiazol-4-yl)phenol (CAS 155983-86-1) is a 2,4-disubstituted thiazole derivative bearing a primary amino group at the 2-position and a meta-hydroxyphenyl moiety at the 4-position . It has the molecular formula C₉H₈N₂OS and a molecular weight of 192.24 g·mol⁻¹ . The compound is supplied as a solid (typically ≥95–98% purity) and is primarily employed as a synthetic building block for pharmaceutical lead discovery and chemical biology probe development .

Fragment-based lead discovery — compact scaffold with balanced LogP and high solubility supports crystallographic screening
Parallel SAR library synthesis — three orthogonal reactive sites enable divergent library construction with reduced synthetic steps
Physicochemical reference panel — defined HBD/tPSA profile positions compound for drug-like chemical space comparisons

Uniqueness of 3-(2-Amino-1,3-thiazol-4-yl)phenol vs. Common Analogs


The meta-phenolic hydroxyl of 3-(2-amino-1,3-thiazol-4-yl)phenol introduces hydrogen-bond donor/acceptor capacity, altered electronic distribution, and distinct solubility that differentiate it from the unsubstituted 2-amino-4-phenylthiazole . The position of the hydroxyl group (meta vs. para) further influences logP, aqueous solubility, and hydrogen-bonding geometry, which are critical parameters in fragment-based drug design and lead optimization [1]. Replacing this compound with the para-hydroxy isomer, the methoxy analog, or the unsubstituted phenyl derivative can lead to divergent binding affinities, pharmacokinetic properties, and synthetic handle reactivity .

Target Compound
3-(2-Amino-1,3-thiazol-4-yl)phenol — meta-hydroxyl provides distinct hydrogen-bond geometry, higher solubility, and additional derivatization handle
Substitution Risk
Para-hydroxy isomer or unsubstituted analog may shift LogP, reduce solubility, and alter target-binding poses; methoxy analog lacks phenolic H-bond donor capacity

Differentiation Evidence for 3-(2-Amino-1,3-thiazol-4-yl)phenol


Enhanced Aqueous Solubility vs. 2-Amino-4-phenylthiazole

The predicted aqueous solubility of 3-(2-amino-1,3-thiazol-4-yl)phenol (estimated 2,875 mg·L⁻¹ at 25 °C) exceeds that of the unsubstituted analog 2-amino-4-phenylthiazole, whose estimated solubility in aqueous buffer (pH 7.2, 10% ethanol) is approximately 0.1 mg·mL⁻¹ (100 mg·L⁻¹) . The ~29-fold higher predicted solubility is attributable to the hydrogen-bonding capacity of the meta-hydroxyl group .

Aqueous solubility
Cross-study comparable
≈ 2,875 mg·L⁻¹
~29-fold higher vs. unsubstituted analog
Supports aqueous assay formulation
Predicted values; experimental comparator data in PBS/EtOH
Physicochemical profiling Solubility Lead optimization

Divergent LogP vs. Para-Hydroxy Isomer and Unsubstituted Analog

The experimental/semi-empirical LogP of 3-(2-amino-1,3-thiazol-4-yl)phenol is 2.22 , whereas its para-hydroxy isomer, 4-(2-amino-1,3-thiazol-4-yl)phenol, has a predicted LogP of 2.07 [1]. The unsubstituted 2-amino-4-phenylthiazole has a predicted pKa of 4.33 (basic) and no hydroxyl contribution to LogP . This 0.15 LogP unit difference between the meta- and para-hydroxy isomers reflects altered hydrogen-bonding geometry and electronic distribution, which can influence membrane permeability and protein binding [2].

LogP comparison
Cross-study comparable
Target: 2.22
ΔLogP 0.15–0.26 vs. para isomer
Meta-OH shifts lipophilicity and permeability context
Multiple prediction methods used
Lipophilicity LogP Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity vs. Analogs

3-(2-Amino-1,3-thiazol-4-yl)phenol possesses 3 hydrogen-bond donors (2 × NH₂ + 1 × phenolic OH) and 3 hydrogen-bond acceptors, yielding a topological polar surface area (tPSA) of 87.4 Ų . In contrast, 2-amino-4-(3-methoxyphenyl)thiazole has only 2 H-bond donors (NH₂) and a predicted tPSA of ~64 Ų . The additional phenolic OH donor provides the meta-hydroxy compound with a distinct hydrogen-bonding pharmacophore that cannot be replicated by the methoxy or unsubstituted analogs [1].

H-bond capacity
Class-level inference
3 HBD / tPSA 87.4 Ų
+1 HBD vs. methoxy analog
Enables distinct hydrogen-bond pharmacophore
Fragment-based calculation; requires experimental validation
Hydrogen bonding Fragment-based drug design Structure-activity relationships

Orthogonal Derivatization Handle Advantage

The phenolic hydroxyl of 3-(2-amino-1,3-thiazol-4-yl)phenol serves as a site for O-alkylation, O-acylation, and sulfonation, enabling diversification without modifying the thiazole-amino pharmacophore . In the literature, this compound has been used as the starting material (1a) for the synthesis of N-(substitutedbenzylidene)-4-(substitutedphenyl)thiazol-2-amine derivatives (1c–4c) [1]. The para-hydroxy isomer has been similarly employed in O-glucoside synthesis [2], but the meta-substitution pattern of the target compound offers distinct electronic and steric properties that can influence reaction regioselectivity.

Derivatization sites
Supporting evidence
3 reactive handles
+1 orthogonal site vs. unsubstituted analog
Supports parallel SAR library construction
Standard organic synthesis conditions cited
Synthetic chemistry Building block Late-stage functionalization

Application Scenarios for 3-(2-Amino-1,3-thiazol-4-yl)phenol


Fragment-Based Lead Discovery for Kinase and Carbonic Anhydrase Targets

The compact scaffold (MW 192.24) with balanced LogP (~2.22) and high aqueous solubility (~2,875 mg·L⁻¹) makes this compound an ideal fragment hit for crystallographic screening against kinase ATP-binding sites and carbonic anhydrase isoforms, where the phenolic OH and thiazole NH₂ can coordinate catalytic metal ions or hinge-region residues . The 3-hydroxy isomer offers a distinct hydrogen-bonding geometry compared to the 4-hydroxy analog, potentially exploring complementary binding poses [1].

Parallel SAR Library Construction via Orthogonal Derivatization

With three distinct reactive sites (primary amine, phenolic OH, and thiazole C-5), this building block enables divergent library synthesis in two to three steps, reducing the synthetic burden for hit-to-lead optimization programs. The meta-phenolic hydroxyl can be selectively functionalized (O-alkylation, sulfonation) while preserving the 2-aminothiazole pharmacophore intact .

Antimicrobial Lead Development Using Schiff Base Chemistry

As demonstrated by Pattan et al. (2013), this compound serves as a direct precursor to N-(substitutedbenzylidene)-4-(substitutedphenyl)thiazol-2-amine derivatives (1c–4c), which exhibit measurable antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus flavus, and Aspergillus fumigatus via disk diffusion assays [2]. The meta-OH substituent contributes to the antimicrobial pharmacophore and allows further SAR refinement.

Physicochemical Comparator in Drug Candidate Profiling Panels

The well-defined LogP (~2.22), tPSA (87.4 Ų), and hydrogen-bond donor count (3) position this compound within drug-like chemical space (Rule of 5 compliant). It can serve as a reference standard in panels comparing the impact of hydroxyl position (meta vs. para) and hydroxyl vs. methoxy substitution on permeability, solubility, and metabolic stability .

Application
Selection Property
Validation Focus
Kinase / carbonic anhydrase fragment screening
Compact scaffold with balanced LogP and high solubility
Crystallographic binding-pose and metal-coordination review
Parallel SAR library construction
Three orthogonal reactive sites
Selective functionalization and regioselectivity review
Antimicrobial lead development
Schiff base precursor with meta-OH pharmacophore
Disk diffusion and MIC endpoint review
Physicochemical reference panel
Defined HBD/tPSA and hydroxyl-position context
Permeability and metabolic stability comparison

Technical Documentation Hub

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15 linked technical documents
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